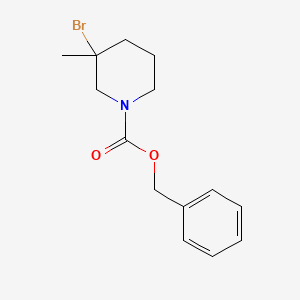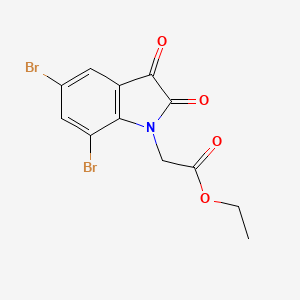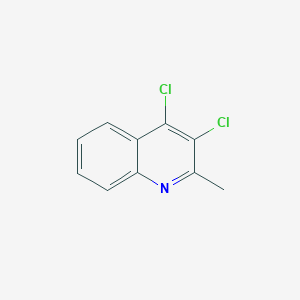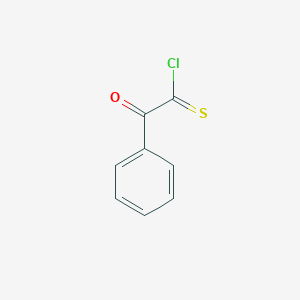![molecular formula C17H26N2O B13956904 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a spirocyclic ketone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the benzyl group.
Substitution: Various substituents can be introduced at different positions on the spirocyclic ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-substituted carboxylic acids, while substitution reactions can introduce various functional groups to the spirocyclic ring .
Scientific Research Applications
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor for enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Similar structure but lacks the ethanol group.
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: Contains a ketone group instead of an ethanol group.
Uniqueness
2-(8-Benzyl-2,8-diazaspiro[4The combination of these functional groups with the spirocyclic structure makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-12-19-11-8-17(15-19)6-9-18(10-7-17)14-16-4-2-1-3-5-16/h1-5,20H,6-15H2 |
InChI Key |
NMQQQDHTEBWZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CCO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)


![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)




![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
